4-(1h-Indol-3-yl)-4-methylpentan-2-one

Description

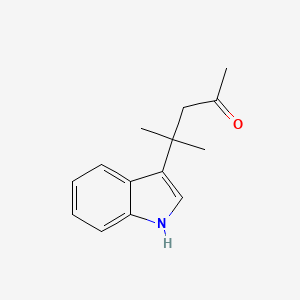

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10(16)8-14(2,3)12-9-15-13-7-5-4-6-11(12)13/h4-7,9,15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLAFFRDVJBJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465794 | |

| Record name | 2-Pentanone, 4-(1H-indol-3-yl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21973-02-4 | |

| Record name | 2-Pentanone, 4-(1H-indol-3-yl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of the 4 1h Indol 3 Yl 4 Methylpentan 2 One Scaffold

Functional Group Transformations Involving the Ketone Moiety

The ketone group at the C2-position of the pentanone side chain is a prime site for a variety of functional group transformations. Standard ketone chemistry can be applied to introduce new functionalities and alter the molecule's steric and electronic properties. These transformations are fundamental for creating analogues with modified properties.

Key potential reactions at the ketone moiety include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group and a new chiral center, significantly altering the molecule's polarity and hydrogen bonding capabilities.

Reductive Amination: This reaction converts the ketone into an amine. It typically proceeds via the formation of an intermediate imine or enamine, by reacting the ketone with an amine (primary or secondary) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This allows for the introduction of various substituted amino groups.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent). This is a reliable method for forming a carbon-carbon double bond at the former carbonyl position, enabling the extension of the carbon skeleton.

Alpha-Halogenation: The α-carbon adjacent to the ketone can be halogenated under acidic or basic conditions. The resulting α-haloketone is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

| Transformation | Reagents | Product Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Reductive Amination | R¹R²NH, Sodium cyanoborohydride (NaBH₃CN) | Amine |

| Wittig Reaction | Ph₃P=CHR (Wittig Reagent) | Alkene |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

Modifications at the Indole (B1671886) Nitrogen Atom (N-Alkylation)

The nitrogen atom of the indole ring (N-1 position) possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and amenable to substitution reactions, most notably N-alkylation. researchgate.netmdpi.com This modification is a common strategy in medicinal chemistry to modulate the pharmacological properties of indole-containing compounds. researchgate.net

Classical conditions for N-alkylation involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent (e.g., an alkyl halide). rsc.org This method is highly effective for introducing a wide range of alkyl and substituted alkyl groups. rsc.orgnih.gov

Recent advancements have also established transition-metal-catalyzed methods for N-alkylation, which can offer milder reaction conditions and broader substrate scope. mdpi.com For instance, copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has been developed as an efficient method for direct N-alkylation. researchgate.net Iridium-catalyzed reactions using alcohols as alkylating agents in water also provide a green and efficient route to N-alkylated indoles and indolines. organic-chemistry.org

| Method | Base/Catalyst | Alkylating Agent | Solvent | Temperature | Reference |

| Classical | Sodium Hydride (NaH) | Alkyl Halide (e.g., BnBr) | DMF | 80 °C | rsc.org |

| Copper-Catalyzed | Copper Iodide (CuI) / KOH | N-Tosylhydrazone | - | - | researchgate.net |

| Iridium-Catalyzed | Iridium Complex | Alcohol | Water | - | organic-chemistry.org |

| Palladium-Catalyzed | Pd(OAc)₂ | Alkenol | - | - | nih.gov |

Electrophilic Functionalization at the Indole C3-Position

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The position of highest reactivity is the C3-carbon of the pyrrole (B145914) ring. mdpi.comquora.com However, in the 4-(1H-indol-3-yl)-4-methylpentan-2-one scaffold, the C3-position is already occupied by the pentanone substituent.

This existing substitution at C3 precludes direct electrophilic attack at this site. Consequently, electrophilic functionalization would be directed to other positions on the indole ring. The next most nucleophilic position is typically the C2-carbon, although reactions at this position are less common than at C3. Alternatively, electrophilic substitution can occur on the benzene (B151609) portion of the indole, usually at the C5 or C7 positions, depending on the reaction conditions and the presence of any directing groups on the nitrogen.

In some specific reactions, such as azo coupling with diazonium salts, it has been proposed that an electrophile can initially attack the substituted C3-position, leading to the displacement of the existing alkyl group or a rearrangement to yield a 2,3-disubstituted indole. rsc.org Friedel-Crafts alkylation of (1H-indol-3-yl)methanols with other indoles is a powerful strategy for preparing diindolylmethanes, demonstrating the C3-position's role as a nucleophile even when substituted. nih.govnih.govbeilstein-journals.org Therefore, while direct C3-functionalization is not straightforward, the inherent reactivity of the indole core allows for derivatization through more complex or indirect pathways.

Strategic Derivatization for Compound Library Generation

The presence of multiple reactive sites on the this compound scaffold makes it an excellent starting point for the generation of compound libraries for high-throughput screening. targetmol.com A strategic, combinatorial approach can be employed to rapidly generate a large number of structurally diverse analogues.

A typical strategy would involve a two-dimensional derivatization approach:

N-Alkylation Series: A series of diverse alkyl groups (e.g., methyl, ethyl, benzyl, functionalized alkyl chains) are introduced at the indole nitrogen using the methods described in section 3.2. This creates a first level of diversity.

Ketone Transformation Series: Each of the N-alkylated derivatives is then subjected to a panel of reactions targeting the ketone moiety, as outlined in section 3.1. This could include reduction to alcohols, conversion to various amines via reductive amination, or transformation into alkenes.

This matrix-based approach allows for the systematic exploration of the chemical space around the core scaffold. For example, reacting 10 different alkylating agents at the N-1 position, followed by reacting each of those products with 10 different amines in a reductive amination protocol, would quickly yield a library of 100 distinct compounds. This method is highly amenable to parallel synthesis techniques, facilitating the rapid production of libraries for biological screening. rsc.org

| Core Scaffold | N-1 Derivatization (R¹) | Ketone Derivatization (R²) | Final Compound Structure |

| Indole-Pentanone | H, CH₃, Benzyl, etc. | =O, -OH, -NHR, etc. | Varied N-1 and Side-Chain |

Heterocyclic Ring Annulation and Fusion from the Indole-Pentanone Core (e.g., Pyrimidine (B1678525) formation)

The ketone functionality of the indole-pentanone core serves as a handle for constructing new heterocyclic rings through annulation reactions. A prominent example is the synthesis of pyrimidine derivatives, a class of compounds with significant biological activity. nih.govnih.gov

A common route to pyrimidines involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with a source of the N-C-N fragment, such as amidines, urea, or thiourea. organic-chemistry.orggrowingscience.com The synthesis using the this compound scaffold can be envisioned through a multi-step sequence:

Formation of an α,β-Unsaturated Ketone: The starting ketone can undergo a base-catalyzed Claisen-Schmidt condensation with an appropriate aldehyde. This reaction introduces a double bond conjugated to the carbonyl group.

Cyclocondensation: The resulting α,β-unsaturated ketone (a chalcone-like intermediate) is then reacted with a suitable binucleophile like an amidine hydrochloride or thiourea. This condensation-cyclization sequence builds the pyrimidine ring, which becomes fused or linked to the original scaffold. nih.gov

This strategy allows for the fusion of a new heterocyclic system onto the core molecule, dramatically increasing its structural complexity and providing access to novel chemical entities. The specific substitution pattern on the final pyrimidine ring can be controlled by the choice of the aldehyde and the amidine-type reagent used in the sequence. nih.govorganic-chemistry.org

| Starting Material Type | Reagents | Key Intermediate | Final Heterocycle | Reference |

| Ketone | 1. Ar-CHO, KOH/EtOH; 2. Amidine | α,β-Unsaturated Ketone | Pyrimidine | nih.govorganic-chemistry.org |

| β-Ketoester | S-Alkylisothiourea | - | 4-Pyrimidone-2-thioether | nih.gov |

| Ketone | Malononitrile, Aldehyde, Amidine | - | Pyrimidine-5-carbonitrile | growingscience.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment, connectivity, and multiplicity of each nucleus can be determined, allowing for a complete structural assignment of 4-(1H-indol-3-yl)-4-methylpentan-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this molecule, characteristic signals are expected in both the aromatic and aliphatic regions. The indole (B1671886) ring protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring current. The N-H proton of the indole is expected to be a broad singlet, often further downfield (δ > 8.0 ppm). The single proton on the C2 position of the indole ring would appear as a distinct singlet or a narrow triplet. In the aliphatic region, the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and the indole ring would likely appear as a singlet. The two methyl groups attached to the quaternary carbon would be evident as a sharp singlet integrating to six protons, while the terminal methyl group of the ketone moiety would also be a singlet, integrating to three protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show signals corresponding to the eight carbons of the indole ring, typically between δ 100-140 ppm. The carbonyl carbon (C=O) is a key diagnostic peak, expected significantly downfield at approximately δ > 200 ppm. The quaternary carbon attached to the indole ring and the two methyl groups would also have a characteristic shift, as would the methylene carbon and the three distinct methyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the expected chemical shifts (δ) in parts per million (ppm) for this compound. These are illustrative values based on typical ranges for the respective functional groups.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Indole N-H | ~8.1 (broad singlet) | - | Exchangeable proton, may broaden. |

| Indole C2-H | ~7.0 (singlet) | ~122 | Adjacent to nitrogen. |

| Indole Aromatic C-H | 6.9 - 7.6 (multiplets) | 111 - 127 | Protons on the benzene (B151609) portion of the indole ring. |

| Methylene (-CH₂-) | ~3.0 (singlet) | ~50 | Adjacent to the carbonyl group. |

| Ketone Methyl (-CH₃) | ~2.1 (singlet) | ~30 | Alpha to the carbonyl group. |

| Gem-dimethyl (-C(CH₃)₂) | ~1.4 (singlet) | ~28 | Two equivalent methyl groups. |

| Quaternary Carbon (-C(CH₃)₂) | - | ~38 | Carbon attached to indole, CH₂, and two methyls. |

| Carbonyl (C=O) | - | ~208 | Characteristic ketone chemical shift. |

| Indole Quaternary Carbons | - | 110 - 137 | Carbons within the ring without attached protons. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₁₄H₁₇NO).

Upon ionization, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, charged pieces. This fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation pathways would likely involve:

Alpha-cleavage: The bond between the carbonyl carbon and the adjacent methylene or methyl group can break, leading to the formation of stable acylium ions.

Cleavage at the Quaternary Carbon: The bond between the indole ring and the pentanone side chain is a likely point of cleavage. This would result in a very stable fragment corresponding to the indolemethyl cation or a related resonance-stabilized structure, which is often a base peak in the spectra of 3-alkylindoles. The loss of the entire side chain would also be a probable fragmentation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

This table presents plausible mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound.

| Fragment Description | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 215 | Corresponds to the molecular weight of C₁₄H₁₇NO. |

| Loss of acetone | 157 | Cleavage of the side chain, resulting in an indole-containing fragment. |

| Indolemethyl cation | 130 | A common and very stable fragment from the cleavage at the C3 position. Often the base peak. |

| Acylium ion [CH₃CO]⁺ | 43 | Resulting from alpha-cleavage at the carbonyl group. |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp, distinct peak around 3400-3300 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

C=O Stretch: A strong, sharp absorption band in the region of 1725-1705 cm⁻¹ is definitive for the ketone carbonyl group.

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the alkyl chain, while weaker absorptions just above 3000 cm⁻¹ would correspond to the sp² C-H bonds of the aromatic indole ring.

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic Infrared Absorption Bands

The table below lists the primary functional groups of the target compound and their expected absorption frequencies in the infrared spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | ~3350 | Medium, Sharp |

| Aromatic C-H | Stretch | ~3050 | Weak to Medium |

| Aliphatic C-H | Stretch | 2970 - 2850 | Medium to Strong |

| Ketone C=O | Stretch | ~1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

Chromatographic Methods for Purification and Analytical Purity Determination (e.g., SFC)

While spectroscopic methods elucidate structure, chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional high-performance liquid chromatography (HPLC). rsc.org

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uobasrah.edu.iq This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity compared to HPLC. uobasrah.edu.iqresearchgate.net For the purification and analysis of an indole derivative like this compound, a normal-phase SFC method would likely be employed. rsc.org This would typically involve a polar stationary phase (e.g., silica, diol) with a mobile phase of supercritical CO₂ modified with a small amount of a polar organic solvent like methanol. rsc.orguobasrah.edu.iq The method would be optimized to achieve baseline separation of the desired product from any unreacted indole, mesityl oxide, or potential side products, allowing for both the collection of a highly pure sample and the quantitative determination of its purity.

Computational Chemistry and Theoretical Studies on 4 1h Indol 3 Yl 4 Methylpentan 2 One and Analogues

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., with enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is instrumental in understanding the binding mode of potential drug candidates and in screening large libraries of compounds for their affinity to a biological target. For indole (B1671886) derivatives, including analogues of 4-(1H-Indol-3-yl)-4-methylpentan-2-one, molecular docking studies have been crucial in identifying key interactions within the active sites of various enzymes.

Docking studies on indole-based compounds have revealed that the indole scaffold often participates in crucial π-π stacking or hydrophobic interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine within the enzyme's active site. The NH group of the indole ring can act as a hydrogen bond donor, forming interactions with carbonyl oxygen atoms of the protein backbone or with specific amino acid side chains.

A hypothetical docking study of this compound with a generic kinase enzyme active site might reveal the following interactions:

| Interaction Type | Ligand Moiety | Enzyme Residue (Example) | Estimated Distance (Å) |

| Hydrogen Bond | Ketone Oxygen | Lysine (backbone NH) | 2.9 |

| π-π Stacking | Indole Ring | Phenylalanine | 3.5 |

| Hydrophobic | Methyl Groups | Leucine, Valine | 3.8 - 4.5 |

| Hydrogen Bond | Indole NH | Glutamate (side chain C=O) | 3.1 |

These interactions, when combined, contribute to the binding energy of the ligand-protein complex, which is a key indicator of the ligand's potential inhibitory activity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of a ligand in the binding pocket and to analyze the dynamics of the ligand-protein complex.

For indole derivatives, MD simulations have been employed to verify the stability of docking poses and to understand how the ligand and protein adapt to each other upon binding. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein that are not apparent from static docking studies. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored throughout the simulation to assess the stability of the complex. A stable complex will typically show a low and converging RMSD value over the simulation time.

The binding free energy of a ligand to a protein can also be calculated from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding affinity than docking scores alone.

A typical MD simulation study for an analogue of this compound bound to an enzyme would involve the following steps:

System Preparation: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.

Production Run: The simulation is run for a specific period (e.g., 100 nanoseconds) to collect data on the trajectory of the atoms.

Analysis: The trajectory is analyzed to determine the stability of the complex, key interactions, and binding free energy.

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions (e.g., DFT methodologies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. researchgate.net These calculations provide a deeper understanding of the intrinsic properties of a molecule that govern its interactions with biological targets.

For indole derivatives, DFT calculations have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) surface can also be calculated using DFT. The MEP map shows the charge distribution on the surface of the molecule, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the ketone oxygen and a positive potential around the indole NH group.

| Calculated Property | Significance | Predicted Value for this compound Analogue |

| HOMO Energy | Electron-donating ability | -5.8 eV |

| LUMO Energy | Electron-accepting ability | -1.2 eV |

| HOMO-LUMO Gap | Chemical reactivity | 4.6 eV |

| Dipole Moment | Polarity | 3.5 D |

These calculated electronic properties can be correlated with the biological activity of the compounds and can guide the design of new analogues with improved properties.

Pharmacophore Modeling and Virtual Screening Applications in Chemical Space Exploration

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a protein.

For indole derivatives, pharmacophore models typically include features such as a hydrogen bond donor (from the indole NH), a hydrogen bond acceptor (from a substituent like a ketone), aromatic rings, and hydrophobic groups. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, is a cost-effective and time-efficient way to identify new lead compounds. nih.gov

A pharmacophore model for inhibitors of a hypothetical enzyme, based on analogues of this compound, might consist of:

One hydrogen bond donor feature.

One hydrogen bond acceptor feature.

One aromatic ring feature.

Two hydrophobic features.

This model could then be used to search for novel compounds in chemical space that possess these features in the correct spatial arrangement.

In Silico Prediction of Reaction Pathways and Selectivities

Computational chemistry can also be used to predict the pathways and selectivities of chemical reactions. grnjournal.us By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanism and to predict which products will be formed preferentially.

For the synthesis of this compound and its analogues, computational methods can be used to study the mechanism of key reactions, such as the Friedel-Crafts alkylation of indole with mesityl oxide. DFT calculations can be used to model the transition states of the reaction and to determine the activation energies for different possible pathways. nih.gov This information can help to optimize the reaction conditions to improve the yield and selectivity of the desired product.

For example, a computational study could compare the activation energies for the formation of the desired product versus potential side products, providing insights into how to control the regioselectivity of the reaction. These in silico predictions can guide experimental work, saving time and resources in the development of efficient synthetic routes.

Structure Activity Relationship Sar Investigations for Indole Pentanone Derivatives

Methodologies for Systematic Structural Modification and Biological Activity Correlation

The investigation of SAR for indole-pentanone derivatives employs a range of systematic methodologies to correlate structural changes with biological outcomes. These approaches are fundamental to modern drug discovery and aim to build predictive models that guide the design of more potent and selective compounds. researchgate.netresearchgate.net

Systematic Structural Modification: This is the process of chemically altering a known molecule to enhance its pharmacological properties. nih.gov Key strategies include:

Analogue Synthesis: Creating a series of related compounds by making incremental changes to a lead structure. This can involve altering substituents, changing ring systems, or modifying side chains.

Scaffold Hopping: Replacing the central indole (B1671886) core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Correlation with Biological Activity: Once a library of analogues is synthesized, their biological activity is assessed, and the data is used to build a correlative model. Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that relate the chemical structure of a compound to its biological activity. beilstein-journals.org They use molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and sterics) to predict the activity of new compounds. beilstein-journals.org

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the 3D spatial arrangement of molecular fields. chula.ac.thresearchgate.net These models can generate contour maps that visualize regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity, offering direct guidance for structural modification. chula.ac.th

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA): This is a 3D-QSAR technique that combines the principles of the k-nearest neighbor method with molecular field analysis. nih.govacs.org It develops models by analyzing the steric and electrostatic fields around a set of aligned molecules, identifying spatial regions critical for biological activity. nih.govfrontiersin.org Unlike some conventional QSAR methods, kNN-MFA can handle non-linear relationships between molecular properties and biological activity, potentially offering more accurate predictions. researchgate.net

These methodologies allow researchers to systematically dissect the contributions of different parts of the indole-pentanone structure, leading to a rational, data-driven approach to drug design.

Impact of Substitutions on the Indole Moiety on Functional Modulation

Modifications to the indole ring system itself have a profound impact on the biological activity of indole-pentanone derivatives. The electronic properties, lipophilicity, and steric profile of substituents on the benzene (B151609) or pyrrole (B145914) portion of the indole can alter receptor binding, enzyme inhibition, and pharmacokinetic properties.

Substitutions on the Benzene Ring (Positions 4, 5, 6, and 7): The benzene portion of the indole ring offers multiple sites for substitution. The nature and position of these substituents can drastically modulate function.

Electron-Donating Groups (e.g., Methoxy (B1213986), -OCH₃): The position of a methoxy group can switch the biological mechanism of a compound. For instance, in a series of indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position switched the activity from inducing a specific type of cell death (methuosis) to disrupting microtubules. nih.govacs.org Studies on other indole derivatives have shown that methoxy groups can enhance reactivity and are found in many naturally occurring bioactive indoles.

Electron-Withdrawing Groups (e.g., Halogens, Nitro, -NO₂): Halogens (F, Cl, Br) and nitro groups can significantly influence binding affinity. In some series of indole derivatives, a chlorine atom or a nitro group at the 5-position was found to be favorable for high affinity at certain receptors. The effect can be interdependent with other parts of the molecule; for example, the affinity of 5-Cl/NO₂ derivatives was improved by hydroxyl or methoxy groups on a different part of the molecule.

Alkyl Groups: The introduction of alkyl groups at various positions can influence activity, often through steric and hydrophobic interactions within a binding pocket.

Substitutions on the Pyrrole Ring (Positions 1 and 2):

N1-Position (Indole Nitrogen): Alkylation or acylation at the N1 position is a common strategy. In a series of indole-based Mcl-1 inhibitors, substitution at the indole nitrogen with various alkyl, heteroalkyl, or aryl groups was well-tolerated, allowing for the introduction of linkers to create macrocyclic derivatives. For certain indole derivatives targeting cannabinoid receptors, a variety of N1 side chains, including aminoalkyl and other nonaromatic groups, yielded potent agonists. researchgate.net

C2-Position: The C2-position is crucial for the indole's electronic structure. Placing an electron-withdrawing substituent at C2 can increase the acidity of the N-H proton, which can be exploited in synthetic strategies. In some cases, substitution at C2 is disfavored as it disrupts the aromaticity, but it can be achieved if the more reactive C3 position is blocked.

The following table summarizes the observed effects of indole moiety substitutions from various studies on related indole derivatives.

| Position on Indole Ring | Substituent Type | Observed Effect on Biological Activity/Binding | Compound Class Studied | Reference |

|---|---|---|---|---|

| 5-Position | Methoxy (-OCH₃) | Important for inducing methuosis. | Indolyl-pyridinyl-propenones | nih.gov |

| 6-Position | Methoxy (-OCH₃) | Switched activity to microtubule disruption. | Indolyl-pyridinyl-propenones | nih.govacs.org |

| 5-Position | Chloro (-Cl) or Nitro (-NO₂) | Favored high affinity for the benzodiazepine (B76468) receptor. | N-(indol-3-ylglyoxylyl)amino acid derivatives | |

| N1-Position | Aminoalkyl chains | Resulted in potent CB₂ receptor agonists. | Indol-3-ylcycloalkyl ketones | researchgate.net |

| N1-Position | Alkyl/Heteroalkyl linkers | Well-tolerated, enabling macrocyclization. | Mcl-1 inhibitors |

Influence of Modifications to the Pentanone Side Chain on Biological Response

The pentanone side chain attached at the C3-position of the indole ring is a critical determinant of biological activity. Its length, branching, flexibility, and the presence of functional groups directly influence how the molecule fits into and interacts with its biological target.

Branching: The introduction of branching, such as the gem-dimethyl group in the 4-(1h-Indol-3-yl)-4-methylpentan-2-one scaffold, can have significant effects. Branching can restrict conformational flexibility, which may lock the side chain into a more favorable binding orientation, thereby increasing affinity. It can also enhance metabolic stability by shielding the molecule from enzymatic degradation.

Position of the Ketone: The location of the carbonyl group (the "-one") within the side chain is a key pharmacophoric feature. The carbonyl oxygen can act as a hydrogen bond acceptor, forming a critical interaction with amino acid residues (like asparagine or tyrosine) in an enzyme active site or receptor binding pocket. Moving the ketone along the chain would alter the geometry of this potential interaction and likely have a major impact on biological activity.

Introduction of Polar Groups: Incorporating polar functional groups (e.g., hydroxyls, amides) into the side chain can modify a compound's solubility and its interaction with the biological target. For certain N1-substituted 3-acylindoles, polar side chains such as alcohols were well-tolerated and maintained high CB₂ receptor activity. researchgate.net However, the introduction of other groups like amides or carboxylic acids in the same position led to weaker or inactive compounds, indicating a sensitivity to the type and placement of polar functionality. researchgate.net

Systematic modification of the pentanone chain—for example, by synthesizing analogues where the chain is shortened or lengthened, the ketone is repositioned, or branching is altered—is a key strategy for probing the topology of the target's binding site.

Correlation between Specific Structural Features and Modulatory Effects on Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

The specific structural elements of indole-pentanone derivatives can be directly correlated with their ability to inhibit enzymes or bind to receptors. Molecular docking studies and experimental binding assays provide insight into these correlations at an atomic level.

Enzyme Inhibition: Many indole derivatives are known to be potent enzyme inhibitors. The SAR often points to specific interactions between the ligand and the enzyme's active site.

Cyclooxygenase (COX) Inhibition: Indole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known COX inhibitors. For a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, specific substitutions were found to be critical for selective COX-2 inhibition. Docking studies revealed that the carbonyl group of an active compound formed hydrogen bonds with Tyr355 and Arg120 in the COX-2 active site, an interaction similar to that of indomethacin. This highlights the role of the carbonyl moiety, a key feature of the pentanone chain, as a hydrogen bond acceptor.

Sphingosine Kinase 2 (SphK2) Inhibition: In a series of indole-based SphK2 inhibitors, a 1,5-disubstitution pattern on the indole ring was found to promote optimal binding. Molecular modeling identified key nonpolar interactions with residues like Val308 and Phe548, alongside hydrogen bonds with Asp211 and Asp308, as being responsible for the high potency and selectivity.

Receptor Binding: The affinity of indole derivatives for various receptors is also highly dependent on their structural features.

Nuclear Receptors (NR4A1/NR4A2): Bis-indole derivatives have been identified as dual ligands for the nuclear receptors NR4A1 and NR4A2. A fluorescence binding assay with a series of 22 synthetic analogues showed that most compounds bound to the ligand-binding domain (LBD) of both receptors with dissociation constants (KD) in the low micromolar range. However, within this class, a clear SAR was not immediately obvious, indicating complex binding interactions.

Cannabinoid Receptors (CB1/CB2): As previously mentioned, 3-acylindoles show high affinity for the CB2 receptor. The key structural features for this activity were identified as the 3-acyl group (specifically a bulky cyclopropyl (B3062369) ketone) and various N1-side chains. researchgate.net The indole core itself provides a scaffold that correctly positions these interacting groups within the receptor's binding pocket.

The following data table presents binding affinity data for a series of bis-indole derivatives against the NR4A1 and NR4A2 nuclear receptors, illustrating how structural changes affect receptor binding.

| Compound | Substituent (R) on Phenyl Ring | Binding Affinity KD (μM) for NR4A1 | Binding Affinity KD (μM) for NR4A2 | Reference |

|---|---|---|---|---|

| DIM-3,5-Br₂ | 3,5-dibromo | 1.3 | 2.2 | |

| DIM-3,5-(CF₃)₂ | 3,5-bis(trifluoromethyl) | 1.5 | 2.8 | |

| DIM-3,5-Cl₂ | 3,5-dichloro | 2.1 | 4.4 | |

| DIM-3,5-(CH₃)₂ | 3,5-dimethyl | 133 | 79 | |

| DIM-3-F-5-CF₃ | 3-fluoro-5-trifluoromethyl | 1.4 | 2.5 |

Biological Target Identification and Validation Research

Experimental Approaches for Identifying Molecular Targets (e.g., Affinity--Based Pull-Down, Chemical Proteomics)

The initial step in elucidating the mechanism of action for a compound like 4-(1h-Indol-3-yl)-4-methylpentan-2-one is to identify its direct molecular binding partners within the complex cellular environment. Affinity-based pull-down and chemical proteomics are powerful experimental strategies for this purpose. nih.govnih.gov

Affinity-Based Pull-Down Assays: This classical and widely used technique involves immobilizing a modified version of the small molecule onto a solid support, such as agarose (B213101) beads. nih.govacs.org This "bait" is then incubated with a cellular lysate. Proteins that bind to the immobilized compound are "pulled down" and separated from the rest of the cellular proteins. These interacting proteins can then be identified using techniques like mass spectrometry. For this compound, this would involve synthesizing a derivative with a linker arm that allows it to be attached to the beads without significantly altering its binding properties.

Chemical Proteomics: This field encompasses a broad array of techniques to investigate the interactions between small molecules and proteins on a proteome-wide scale. wikipedia.org It provides valuable information on target elucidation and validation. tandfonline.com One prominent method is activity-based protein profiling (ABPP), which uses chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov If this compound were suspected to target a particular enzyme class, a reactive probe based on its structure could be designed. Another approach within chemical proteomics is the use of photo-affinity probes, where a photoreactive group is incorporated into the small molecule. nih.gov Upon exposure to UV light, the probe crosslinks to its binding partners, allowing for their subsequent identification.

A hypothetical outcome of an affinity-based pull-down experiment for this compound is presented in the table below. The data illustrates the identification of potential protein targets from a cell lysate, with enrichment factors indicating the specificity of the interaction.

| Protein ID | Protein Name | Enrichment Factor | p-value | Function |

| P08684 | Kinase A | 35.2 | <0.001 | Signal Transduction |

| Q15851 | Protease B | 28.7 | <0.001 | Protein Degradation |

| P50991 | Scaffolding Protein C | 15.4 | 0.005 | Cellular Structure |

| P31946 | Metabolic Enzyme D | 12.1 | 0.01 | Metabolism |

| Q02878 | Transcription Factor E | 8.9 | 0.045 | Gene Regulation |

Genetic Methodologies for Target Validation (e.g., Gene Knockout Studies, RNA Interference)

Once potential targets are identified, it is crucial to validate that they are indeed responsible for the observed biological effects of the compound. Genetic methodologies that modulate the expression of the target gene are indispensable for this validation process. nih.gov

Gene Knockout Studies: This approach involves the targeted deletion or inactivation of the gene encoding a putative protein target. mtoz-biolabs.comwjbphs.com If the knockout cells or model organisms exhibit a phenotype similar to the effect of treatment with this compound, it provides strong evidence for the target's role. Furthermore, if the knockout cells become insensitive to the compound, it further solidifies the target's identity. Modern gene-editing technologies like CRISPR-Cas9 have made this process more efficient and precise. mtoz-biolabs.com

The following table illustrates hypothetical results from an RNAi experiment designed to validate the top two candidate targets for this compound.

| Target Gene | siRNA Treatment | Cellular Response to Compound | Interpretation |

| Kinase A | Scrambled Control | 85% Inhibition | Normal compound activity |

| Kinase A | Kinase A siRNA | 15% Inhibition | Resistance to compound, validates target |

| Protease B | Scrambled Control | 85% Inhibition | Normal compound activity |

| Protease B | Protease B siRNA | 82% Inhibition | No change in sensitivity, target not validated |

Phenotypic Screening and Target Deconvolution Strategies

An alternative to target-based discovery is phenotypic screening, where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype without prior knowledge of the target. sciltp.comcriver.com If this compound were identified through such a screen, the subsequent challenge would be to identify its molecular target, a process known as target deconvolution. nih.govcriver.com

Development of In Vitro Assays for Assessing Target Engagement and Functional Modulation (e.g., Enzyme Inhibition Assays, Cell-Based Assays)

To further characterize the interaction between this compound and its validated target, quantitative in vitro assays are developed. These assays are crucial for confirming direct binding and for measuring how the compound modulates the target's function.

Enzyme Inhibition Assays: If the validated target is an enzyme, a variety of assays can be developed to measure its activity and the inhibitory effect of the compound. biobide.comnumberanalytics.com These assays are fundamental in drug discovery for determining a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50). nih.govbioivt.com The data from these assays help to understand the mechanism of inhibition (e.g., competitive, non-competitive). bellbrooklabs.com

Cell-Based Assays: Cell-based assays are critical for confirming that a compound engages its target within a physiological context. sigmaaldrich.com These assays can measure the direct binding of the compound to its target in living cells, a concept known as target engagement. nih.govacs.org Techniques like the Cellular Thermal Shift Assay (CETSA) can detect the stabilization of a target protein upon ligand binding. researchgate.net Functional cell-based assays can also be used to quantify downstream cellular events that are modulated by the target's activity, such as changes in gene expression or cell proliferation. oncolines.comaccelevirdx.comacs.org

Below is a representative data table from an enzyme inhibition assay for this compound against its validated target, Kinase A.

| Compound Concentration (nM) | Kinase A Activity (%) |

| 0.1 | 98.5 |

| 1 | 92.1 |

| 10 | 75.3 |

| 50 | 51.2 |

| 100 | 30.8 |

| 500 | 12.6 |

| 1000 | 5.4 |

From this data, an IC50 value of approximately 50 nM could be determined.

Role of Biomarker Identification and Validation in Mechanistic Research

Biomarkers are measurable indicators of a biological state or condition and play a crucial role in mechanistic research and drug development. 3d-pxc.comnih.gov For a compound like this compound, biomarkers can serve several purposes.

Pharmacodynamic (PD) Biomarkers: These biomarkers are used to demonstrate that the compound is engaging its target and eliciting a biological response. For example, if Kinase A (the hypothetical target) phosphorylates a specific substrate, the level of phosphorylation of that substrate could serve as a PD biomarker. A decrease in the phosphorylation of this substrate in cells or tissues after treatment with the compound would provide evidence of target engagement and functional modulation.

Predictive Biomarkers: In some cases, a biomarker can predict which patient populations are most likely to respond to a particular therapy. For instance, if the efficacy of this compound is dependent on the expression level of its target, then the expression level of that target could be a predictive biomarker.

The identification and validation of robust biomarkers are essential for making informed decisions during preclinical and clinical development, helping to establish a clear link between target engagement, biological response, and therapeutic efficacy. 3d-pxc.com Small molecule biomarkers are particularly valuable as they can provide functional readouts and insights into target engagement. sapient.bio

Medicinal Chemistry and Drug Discovery Applications of the Indole Pentanone Scaffold

Scaffold Exploration and Optimization Strategies in Lead Compound Discovery

The discovery of novel lead compounds based on the indole-pentanone scaffold involves a variety of exploration and optimization strategies. A primary approach is the systematic modification of the core structure to establish a comprehensive Structure-Activity Relationship (SAR). SAR studies investigate how changes in a molecule's structure correlate with its biological activity, providing crucial insights for optimization. nih.gov For indole-based compounds, modifications typically involve substitution at various positions of the indole (B1671886) ring and alterations to the side chain.

One key strategy is scaffold hopping , where the central indole core is replaced by a bioisosteric equivalent to discover new chemical classes with potentially improved properties, such as enhanced potency or better pharmacokinetic profiles. nih.gov Another powerful technique is the use of combinatorial chemistry to generate large libraries of diverse indole derivatives. This allows for high-throughput screening to identify initial "hits" that can be further optimized. nih.gov

The table below illustrates hypothetical SAR data for a series of indole-pentanone analogs, showcasing how systematic modifications can influence biological activity against a generic kinase target.

| Compound | R1 (Indole N1 Position) | R2 (Indole C5 Position) | R3 (Pentanone Chain) | Kinase Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| IMP-01 | -H | -H | -CH₃ | 15.2 |

| IMP-02 | -CH₃ | -H | -CH₃ | 25.8 |

| IMP-03 | -H | -F | -CH₃ | 8.5 |

| IMP-04 | -H | -OCH₃ | -CH₃ | 12.1 |

| IMP-05 | -H | -H | -CF₃ | 5.3 |

| IMP-06 | -H | -F | -CF₃ | 1.8 |

This table presents hypothetical data for illustrative purposes.

Rational Design Principles for Modulating Bioactivity and Selectivity

Rational drug design leverages the structural understanding of biological targets to create molecules with high affinity and selectivity. The indole-pentanone scaffold serves as a versatile template for designing inhibitors for various enzyme classes, including proteases and carbonic anhydrases.

Protease Inhibitors: Proteases are critical enzymes in many pathological processes, including viral replication and cancer progression. Indole-based structures can act as peptidomimetics, mimicking the natural peptide substrates of these enzymes. For example, in designing inhibitors for the Hepatitis C Virus (HCV) NS3 protease, an indoline-2-carboxamide moiety was used as a novel replacement for an amino acid residue, effectively capping the peptide-like inhibitor. acs.orgacs.org The design of indole-based inhibitors against SARS-CoV-2 main protease (Mpro) has also been explored, where the indole core serves as a scaffold to position functional groups that interact with the enzyme's active site. nih.govmdpi.com The ketone group of a pentanone side chain could potentially act as a hydrogen bond acceptor, interacting with key residues in the enzyme's active site.

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The rational design of CA inhibitors often employs a "tail approach," where a zinc-binding group (ZBG), typically a sulfonamide, is attached to a scaffold that interacts with the enzyme's active site cavity. The indole nucleus has been successfully used as this scaffold. mdpi.comnih.gov A series of indole-based benzenesulfonamides demonstrated potent and selective inhibition of the hCA II isoform. nih.gov Molecular docking studies revealed that the indole moiety could form key hydrogen bonds and hydrophobic interactions within the active site, while the sulfonamide group coordinates with the catalytic zinc ion. mdpi.comresearchgate.net The placement of the sulfonamide group on the indole ring (e.g., at position 3, 5, or 6) significantly influences potency and isoform selectivity. mdpi.comresearchgate.net

The following table summarizes selected indole-based inhibitors and their activity against different carbonic anhydrase isoforms.

| Compound ID | Indole Scaffold Feature | Target Isoform | Inhibitory Constant (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Compound 2a | 3-substituted benzenesulfonamide | hCA II | 5.9 | nih.gov |

| Compound 2b | 3-substituted benzenesulfonamide | hCA II | 7.3 | nih.gov |

| Compound 2c | 3-substituted benzenesulfonamide | hCA II | 9.0 | nih.gov |

| Indole-triazole hybrid | 1,2,3-triazole chalcone linker | hCA I | 18.8 | mdpi.com |

| Indole-3-sulfonamide ureido derivative | Urea linkage at sulfonamide | bCA II | Potent Inhibition | researchgate.net |

Development of Chemical Probes for Investigating Biological Processes

Beyond direct therapeutic applications, the indole-pentanone scaffold is valuable for developing chemical probes—small molecules used as tools to study and manipulate biological systems. nih.gov The inherent photophysical properties of the indole ring make it an excellent fluorophore. nih.gov

Fluorescent probes are designed based on the donor-π-acceptor (D-π-A) concept, where the electron-rich indole acts as the donor. nih.gov These probes can exhibit changes in their fluorescence emission in response to environmental stimuli, such as pH, polarity, or the presence of specific ions or molecules. This sensitivity allows for the real-time monitoring of cellular processes. For instance, novel indole derivatives have been designed as colorimetric pH sensors, showing dramatic color and fluorescence changes upon protonation of nitrogen or oxygen atoms within the molecule. nih.gov

The development of such probes enables the investigation of complex biological pathways and the validation of new drug targets. acs.org By attaching reactive groups or affinity labels to an indole-pentanone core, researchers can create probes for activity-based protein profiling (ABPP), which allows for the identification and characterization of active enzymes within a complex biological sample. The versatility of the indole scaffold allows for the synthesis of diverse libraries of compounds, which can be screened to identify probes with high selectivity for a particular biological target. nih.gov

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Indole-Pentanone Compound Design and Target Prediction

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the design-make-test-analyze (DMTA) cycle in drug discovery. nih.govastrazeneca.com For indole-pentanone analogues, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and predict biological activities, accelerating the identification of promising new molecular entities. nih.gov

Predictive Modeling for Target Identification: A primary challenge in drug discovery is identifying the biological target of a novel compound. Machine learning tools, particularly graph neural networks, are increasingly used to predict the properties and molecular function of vast numbers of molecules. astrazeneca.com By analyzing the structural features of indole-pentanone analogues, ML algorithms can predict their potential protein targets, binding affinities, and pharmacokinetic profiles. This predictive capability allows researchers to prioritize the synthesis and testing of compounds with the highest probability of success. astrazeneca.comastrazeneca.com Companies are already integrating these in silico methods to reduce failures and accelerate the synthesis of new compounds. nih.gov The use of transfer learning, where knowledge from large, easily generated datasets is applied to improve predictions on smaller, more complex datasets, further enhances the accuracy of these models. astrazeneca.com

Table 1: Applications of AI/ML in Indole-Pentanone Research

| AI/ML Technique | Application in Drug Discovery | Relevance for Indole-Pentanones |

|---|---|---|

| Graph Neural Networks | Predicting molecular properties (e.g., absorption, distribution, metabolism, elimination, efficacy, safety). astrazeneca.com | Predicting the suitability of novel indole-pentanone analogues as drug candidates. |

| Transfer Learning | Improving predictive performance for tasks with limited high-quality data by transferring knowledge from related tasks. astrazeneca.com | Enhancing target prediction accuracy for new indole-pentanone derivatives. |

| Generative Models | Designing novel molecules with desired properties and suggesting new chemical motifs for lead generation or scaffold hopping. springernature.com | Creating structurally diverse indole-pentanone libraries with optimized activity profiles. |

| Active Learning | Optimizing reaction conditions by constructing a surrogate model of reaction performance and using search strategies (e.g., Bayesian optimization) to select the next set of conditions. nih.gov | Accelerating the synthesis and optimization of complex indole-pentanone analogues. |

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity

While classical methods like the Fischer indole (B1671886) synthesis have been foundational, the demand for structurally complex and diverse indole-pentanone analogues necessitates the development of more efficient and versatile synthetic strategies. researchgate.netorientjchem.org

Modern Catalytic Systems: Recent advancements focus on metal-catalyzed reactions, such as Palladium- or Copper-catalyzed domino Sonogashira coupling-cyclization, which provide convenient routes to substituted indoles. researchgate.net These methods offer high selectivity and are crucial for producing fine chemicals and pharmaceuticals. researchgate.net The development of novel catalysts, including magnetic nanocatalysts and metal-organic frameworks (MOFs), presents opportunities for high-yield, short-reaction-time syntheses with simplified work-up procedures. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. Ultrasound-assisted and solvent-free reactions, such as the Claisen-Schmidt condensation for producing indole-based chalcones, offer significant advantages. researchgate.net These techniques often lead to higher yields, shorter reaction times, and reduced waste compared to conventional methods. researchgate.net Applying such green approaches to the synthesis of indole-pentanone precursors could streamline the production of diverse compound libraries.

Combinatorial Chemistry and Biomimetic Synthesis: The use of combinatorial chemistry, guided by biomimetic strategies, allows for the rapid generation of large libraries of analogues. nih.gov This approach was successfully used to synthesize dozens of novel monoterpenoid indole alkaloid analogues, leading to the identification of compounds with potent antitumor activity. nih.gov A similar strategy could be applied to the indole-pentanone scaffold, enabling the exploration of structure-activity relationships by systematically modifying various positions on the indole ring and the pentanone side chain. nih.gov

Development of Advanced Biological Screening Platforms for Comprehensive Mechanistic Studies

To fully understand the therapeutic potential of new indole-pentanone analogues, advanced biological screening platforms are essential. These technologies move beyond simple binding assays to provide a holistic view of a compound's effect on cellular systems.

High-Content Screening (HCS): HCS platforms use automated microscopy and sophisticated image analysis to extract multiparametric data on a cell-by-cell basis. helmholtz-munich.de This allows for the simultaneous evaluation of various cellular events, such as morphological changes, protein translocation between cellular compartments, and the formation of subcellular structures. helmholtz-munich.de For indole-pentanone analogues, HCS can provide deep mechanistic insights into their mode of action, identifying specific cellular phenotypes associated with their activity. The integration of machine learning and deep learning for image analysis further enhances the power of HCS. helmholtz-munich.de

Phenotypic and Genotypic Screening: Modern screening centers provide access to extensive compound libraries and a wide array of assay techniques, including phenotypic screens that better reflect the biology of a disease state. helmholtz-munich.deup.pt Integrated platforms combine molecular biology, analytical chemistry, and bioinformatics to tackle major challenges in drug discovery, such as determining a compound's mechanism of action and biological target. technologynetworks.com Techniques like Functional Signature Ontology (FUSION), which uses gene expression signatures, and cytological profiling can link a novel compound's effects to those of known drugs, suggesting a mechanism through "guilt by association." technologynetworks.com

Table 2: Advanced Screening Platforms for Indole-Pentanone Research

| Platform/Technique | Description | Application for Mechanistic Studies |

|---|---|---|

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. helmholtz-munich.de | Profiling cellular responses to indole-pentanones (e.g., effects on morphology, organelles, protein localization). |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific biological activity (e.g., enzyme inhibition, reporter gene activation). helmholtz-munich.de | Primary screening of indole-pentanone libraries to identify hits against specific targets. |

| FUSION (Functional Signature Ontology) | Uses gene expression signatures induced by compounds to infer mechanism of action. technologynetworks.com | Elucidating the biological pathways modulated by active indole-pentanone analogues. |

| Cytological Profiling | High-content image analysis of cells stained with fluorescent probes to highlight key cytological features. technologynetworks.com | Creating detailed cellular fingerprints to classify indole-pentanones by their mode of action. |

| Compound Activity Mapping | Combines mass spectrometry-based metabolomics with biological screening data to identify active molecules in a mixture. technologynetworks.com | Deconvoluting the active components from natural product extracts or combinatorial synthesis mixtures. |

Investigation of Undiscovered Biological Pathways and Targets for Indole-Pentanone Analogues

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. orientjchem.orgresearchgate.net While some targets are well-established, a vast potential remains for discovering novel biological pathways and molecular targets for new indole-pentanone analogues.

Exploring New Therapeutic Areas: The structural versatility of the indole core allows it to mimic peptide structures and bind to a wide array of enzymes and receptors. researchgate.net Research has demonstrated the activity of indole derivatives against targets such as the serotonin (B10506) transporter, DNA gyrase, and various kinases. acs.orgnih.govnih.gov Future research should focus on screening indole-pentanone libraries against a broader range of targets implicated in diseases with unmet medical needs. This could include investigating their potential as inhibitors of pancreatic lipase (B570770) for obesity, modulators of protein-protein interactions in cancer, or agents targeting microbial resistance pathways. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By synthesizing and testing a series of related indole-pentanone analogues, researchers can determine which structural modifications enhance activity against a specific target. nih.gov For example, studies on other indole derivatives have shown that the introduction of different substituent groups on the indole moiety can significantly impact antitumour activity. nih.gov These findings provide a roadmap for the rational design of next-generation indole-pentanones with improved therapeutic profiles. The investigation of these novel analogues may, in turn, reveal interactions with previously undiscovered biological targets, opening up new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-Indol-3-yl)-4-methylpentan-2-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using indole derivatives and methyl-substituted ketones. Catalysts like Lewis acids (e.g., AlCl₃ or FeCl₃) enhance electrophilic substitution at the indole's 3-position . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Optimization studies suggest controlling reaction temperature (50–70°C) and stoichiometric ratios (indole:ketone = 1:1.2) to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous indole-ketones (e.g., R-factor < 0.06, T = 90–291 K) . IR peaks near 1700 cm⁻¹ confirm the ketone group, while indole NH stretches appear at ~3400 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA guidelines for ketone handling: use nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash with soap/water immediately; for eye exposure, rinse with water for 15 minutes and consult a physician . Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic ketone carbonyl group. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites. Solvent effects (e.g., DCM vs. THF) are simulated using the Polarizable Continuum Model (PCM) . Compare results with experimental data from substituted indole derivatives .

Q. What strategies resolve contradictions in reported biological activities of indole-ketone derivatives?

- Methodological Answer : Conduct meta-analyses of dose-response curves and assay conditions. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., E. coli vs. S. aureus) or solvent carriers (DMSO vs. ethanol). Use standardized protocols like CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How do steric and electronic effects influence the compound’s participation in multicomponent reactions (MCRs)?

- Methodological Answer : Perform Hammett studies to correlate substituent effects (σ values) with reaction rates. Steric hindrance from the 4-methyl group reduces yields in Ugi reactions but enhances selectivity in Passerini reactions. Kinetic studies (e.g., time-resolved NMR) track intermediate formation .

Q. What experimental designs mitigate organic degradation during long-term stability studies?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. For light-sensitive samples, employ amber glass vials and argon gas blankets. Continuous cooling (4°C) during spectroscopic data collection minimizes thermal degradation .

Key Research Findings

- Biological Activity : Analogous indole-ketones show MIC values of 8–32 µg/mL against Gram-positive bacteria, linked to the indole moiety’s planar structure .

- Reactivity : The 4-methyl group increases steric hindrance, reducing nucleophilic addition yields by ~15% compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.